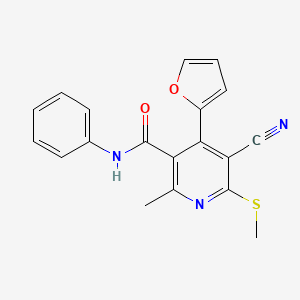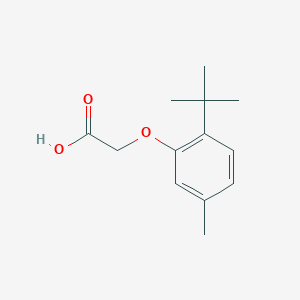
5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally complex molecules often involves multistep reactions, starting from simpler precursors. For example, Nomura et al. (1986) described the synthesis of related furan derivatives through the reaction of lithiated intermediates with substituted furfuralacetones, followed by O-methylation. This methodology suggests a possible approach for synthesizing compounds like 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide by adjusting the starting materials and reaction conditions to introduce the desired functional groups (Nomura, Okazaki, Hori, & Yoshii, 1986).
Molecular Structure Analysis
The molecular structure of compounds is crucial in determining their reactivity, physical properties, and potential applications. X-ray crystallography and NMR spectroscopy are common techniques for elucidating structures. Dyachenko and Chernega (2006) utilized X-ray crystallography to study a related pyridine-thione compound, revealing detailed molecular geometry that can provide insights into the structural aspects of similar nicotinamide derivatives (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
Chemical properties of a compound dictate its behavior in reactions. The presence of functional groups such as cyano, furyl, methylthio, and phenylnicotinamide in a molecule like 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide suggests it might undergo nucleophilic substitution, addition reactions, or serve as a ligand in coordination complexes. Research by Burgaz et al. (2007) on similar furyl compounds explored oxidative cyclization reactions, highlighting the reactivity of furyl groups in complex molecule synthesis (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are influenced by its molecular structure. Sobechko et al. (2017) investigated the thermodynamic properties of closely related compounds, providing insights into solubility and enthalpy changes that could be relevant for understanding the physical properties of 5-cyano-4-(2-furyl)-2-methyl-6-(methylthio)-N-phenylnicotinamide (Sobechko, Chetverzhuk, Horak, Serheyev, Kochubei, & Velychkivska, 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Chemical synthesis involving furyl compounds is a significant area of study. For instance, the annulation of cyanophthalide with alkoxy-furyl compounds has been utilized for synthesizing naphthopyrano-γ-lactone, demonstrating a method that could potentially be applied or adapted for the synthesis or functionalization of similar compounds (Nomura et al., 1986). Similarly, oxidative cyclization techniques have been employed to create cyano dihydrofuran carboxamides from oxopropanenitriles, showcasing a reaction pathway that might be relevant for the functionalization or synthesis of the target compound (Burgaz et al., 2007).
Catalytic Applications
The synthesis and characterization of metallocene compounds, including those with furyl substitutions, have shown potential catalytic applications. For example, bis[2-(2-furyl)indenyl]zirconium derivatives have been studied for their dynamic and structural features, which might hint at the utility of related furyl compounds in catalysis or material science applications (Dreier et al., 2001).
Material Science and Liquid Crystalline Properties
Research into the synthesis and structure of mesomorphic cyano-pyridines has revealed the potential of furyl and related compounds in the development of liquid-crystalline materials, which could be applicable to display technologies or advanced materials design (Pavlyuchenko et al., 1980).
Thermodynamic and Physical Properties
Studies on the thermodynamic properties of cyano and furyl-substituted compounds provide valuable data for understanding the physical and chemical behavior of these molecules, which is crucial for their application in various scientific fields (Sobechko et al., 2017).
Propriétés
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-methylsulfanyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-12-16(18(23)22-13-7-4-3-5-8-13)17(15-9-6-10-24-15)14(11-20)19(21-12)25-2/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKLGCRRTODTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SC)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-4-furan-2-yl-2-methyl-6-methylsulfanyl-N-phenyl-nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)
![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)



![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)
![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)
![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)